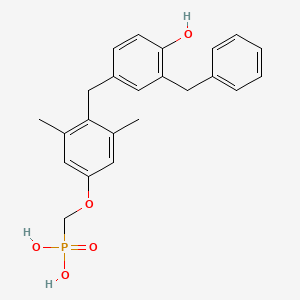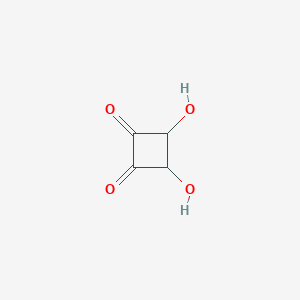
3,4-Dihydroxycyclobutane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by a cyclobutene ring with two hydroxyl groups and two ketone groups. This compound is widely used in bioorganic and medicinal chemistry due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of squaric acid derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, the production of 3,4-Dihydroxy-3-cyclobutene-1,2-dione often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides and acyl chlorides in the presence of a base such as pyridine.
Major Products: The major products formed from these reactions include various squaric acid derivatives, which are used in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-3-cyclobutene-1,2-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as an inhibitor of enzymes such as glyoxylase and transketolase, making it valuable in biochemical studies.
Medicine: Its derivatives are used in the development of pharmaceuticals, particularly in the treatment of alopecia and warts.
Industry: It is employed in the production of squarylium dyes, which are used in fluorescence detection and photoconducting materials
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. It acts as an inhibitor of glyoxylase and transketolase by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition disrupts metabolic pathways, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
Comparison: 3,4-Dihydroxy-3-cyclobutene-1,2-dione is unique due to its hydroxyl groups, which confer distinct chemical reactivity and biological activity. In contrast, its methoxy, ethoxy, and butoxy derivatives have different solubility and reactivity profiles, making them suitable for different applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C4H4O4 |
|---|---|
Molekulargewicht |
116.07 g/mol |
IUPAC-Name |
3,4-dihydroxycyclobutane-1,2-dione |
InChI |
InChI=1S/C4H4O4/c5-1-2(6)4(8)3(1)7/h1-2,5-6H |
InChI-Schlüssel |
LOXKJXLULTVXGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(=O)C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
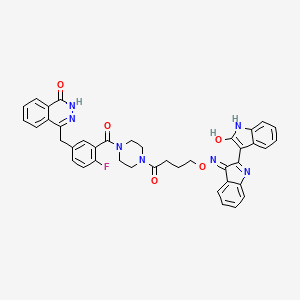
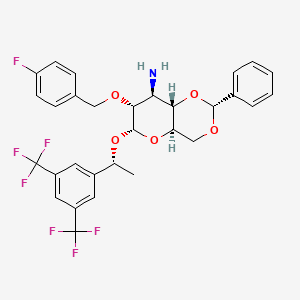
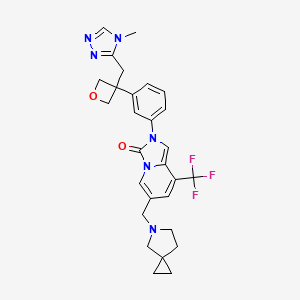
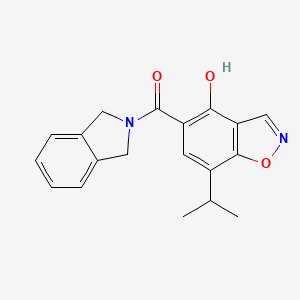
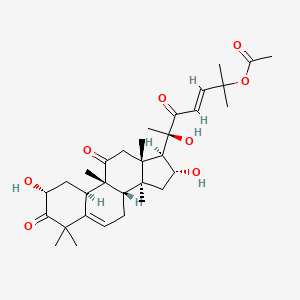
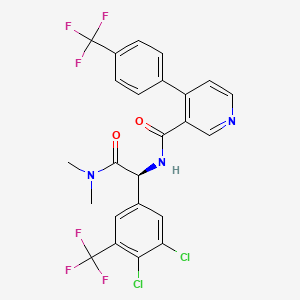
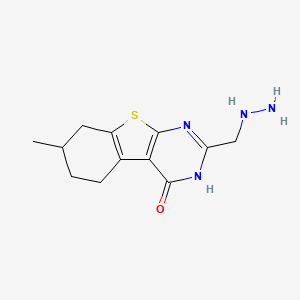
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
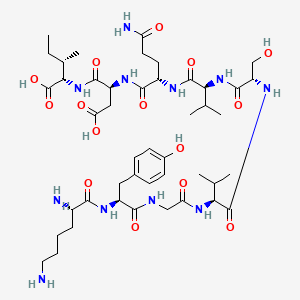
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
